methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate
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Overview
Description
Methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate is a complex organic compound that features a benzoate ester linked to a pyrrole derivative through a carbamoylformamido bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate typically involves multiple steps:
Formation of the Pyrrole Derivative: The pyrrole derivative can be synthesized through the reaction of 1-methyl-1H-pyrrole with appropriate reagents to introduce the hydroxypropyl group.
Carbamoylation: The hydroxypropyl pyrrole derivative is then reacted with a carbamoyl chloride to form the carbamoyl intermediate.
Coupling with Benzoate: The carbamoyl intermediate is coupled with methyl 4-aminobenzoate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving pyrrole derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The pyrrole moiety can interact with enzymes or receptors, modulating their activity. The carbamoylformamido bridge may facilitate binding to proteins or nucleic acids, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Lacks the pyrrole and carbamoylformamido groups, making it less versatile in biological applications.
1-Methyl-1H-pyrrole-2-carboxylic acid: Contains the pyrrole moiety but lacks the benzoate ester and carbamoylformamido bridge.
Uniqueness
Methyl 4-({[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]carbamoyl}formamido)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[2-[[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-21-11-3-4-14(21)15(22)9-10-19-16(23)17(24)20-13-7-5-12(6-8-13)18(25)26-2/h3-8,11,15,22H,9-10H2,1-2H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZAXETUUXPIJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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